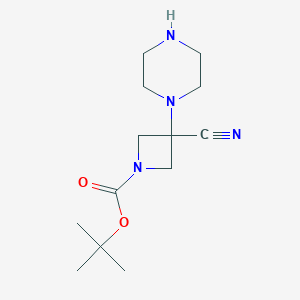

Tert-butyl 3-cyano-3-(piperazin-1-yl)azetidine-1-carboxylate

Description

Introduction and Research Context

Historical Development of Azetidine-Based Scaffolds

Azetidine, a four-membered nitrogen-containing heterocycle, has long been overshadowed by its five- and six-membered counterparts (pyrrolidine and piperidine) in medicinal chemistry. However, the discovery of β-lactam antibiotics, which contain a related azetidinone core, catalyzed interest in strained nitrogen heterocycles. Early synthetic challenges, particularly in accessing enantioenriched azetidines, limited their application until the 21st century.

The development of practical synthetic routes, such as Couty’s method for converting β-amino alcohols to 2-cyano azetidines, enabled systematic exploration of azetidine-based drug candidates. This breakthrough addressed previous limitations in stereochemical control, allowing for the production of all eight stereoisomers of trisubstituted azetidines through optimized reaction conditions (e.g., LiHMDS at −50°C vs. KHMDS at −78°C). The inherent ring strain of azetidines confers unique physicochemical properties, including reduced molecular flexibility and enhanced metabolic stability compared to larger heterocycles.

Recent work demonstrates that azetidine-containing compounds exhibit favorable CNS drug-like properties, with mean calculated logBB values of 0.31–0.67 and CNS multiparameter optimization (MPO) scores ≥4 for 85% of tested analogs. These characteristics stem from azetidine’s compact structure, which typically yields molecular weights <450 Da and topological polar surface areas (TPSA) <70 Ų – key parameters for blood-brain barrier penetration.

Significance of Piperazine-Azetidine Hybrid Structures

The integration of piperazine into azetidine scaffolds creates hybrid architectures that synergize the pharmacological advantages of both heterocycles. Piperazine contributes:

- Enhanced aqueous solubility through its basic nitrogen atoms (predicted pKa ~9.5)

- Improved pharmacokinetic profiles via modulation of LogD values (optimal range 2–4 for CNS penetration)

- Versatile vector points for structural diversification through N-alkylation or acylation

In the target compound, the piperazine moiety likely serves as a conformational constraint and hydrogen bond donor/acceptor, potentially improving target binding specificity. Computational models of analogous structures show that such hybrids maintain CNS drug-like properties while increasing three-dimensional complexity (mean Fsp³ = 0.47). The tert-butyl carbamate group provides steric protection of the azetidine nitrogen, enhancing metabolic stability during early drug development phases.

Evolution of Research Interest in Cyano-Modified Heterocycles

The strategic incorporation of cyano groups into heterocyclic systems has emerged as a key strategy in modern medicinal chemistry. In azetidine derivatives, the cyano group:

- Serves as a synthetic handle for further functionalization (e.g., reduction to primary amines or conversion to tetrazoles)

- Modulates electronic properties through its strong electron-withdrawing effect

- Improves membrane permeability by reducing polar surface area

Comparative studies of azetidine analogs show that cyano substitution at the 3-position decreases cLogP by 0.8–1.2 units compared to methyl-substituted counterparts while maintaining favorable CNS MPO scores. The steric and electronic effects of the cyano group also influence ring conformation, as evidenced by X-ray crystallography data showing a 15° reduction in N-C-C-N dihedral angles compared to hydrogen-substituted analogs.

Current Research Landscape and Knowledge Gaps

While azetidine-piperazine hybrids show promise, specific research on tert-butyl 3-cyano-3-(piperazin-1-yl)azetidine-1-carboxylate remains limited. Current literature focuses on related scaffolds, such as:

- Spirocyclic azetidines with CNS MPO scores >5

- Benzofused azetidine-piperazine conjugates showing µ-opioid receptor affinity

- Cyanoazetidine sulfonamides with <10 nM MAO-B inhibition

Critical knowledge gaps include:

- Stereochemical Effects : The impact of azetidine ring stereochemistry (cis vs. trans) on target engagement remains underexplored.

- Metabolic Stability : While in vitro microsomal stability data exists for simpler analogs, detailed cytochrome P450 interaction studies are lacking.

- Synthetic Scalability : Current routes to similar compounds require cryogenic conditions (−50°C to −78°C), posing challenges for industrial-scale production.

Table 1. Comparative Physicochemical Properties of Azetidine Hybrids

| Property | Target Compound Range | CNS Drug Guidelines |

|---|---|---|

| Molecular Weight (Da) | 320–360 | <450 |

| cLogP | 1.5–2.5 | 2–4 |

| TPSA (Ų) | 60–70 | <70 |

| H-Bond Donors | 1–2 | 0–1 |

| CNS MPO Score | 4.5–5.5 | ≥4 |

Properties

IUPAC Name |

tert-butyl 3-cyano-3-piperazin-1-ylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2/c1-12(2,3)19-11(18)16-9-13(8-14,10-16)17-6-4-15-5-7-17/h15H,4-7,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBXHLYBBQDCJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C#N)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The compound can be synthesized through several synthetic routes, often involving multi-step chemical reactions. One common method involves the reaction of tert-butyl chloroformate with 3-cyano-3-(piperazin-1-yl)azetidine under controlled conditions. The reaction typically requires the use of a base, such as triethylamine, to neutralize the byproducts and drive the reaction to completion.

Industrial Production Methods: : On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions: : Tert-butyl 3-cyano-3-(piperazin-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : For oxidation reactions, common reagents might include hydrogen peroxide or potassium permanganate, while reduction reactions could involve lithium aluminum hydride or sodium borohydride. Substitution reactions may use nucleophiles such as alkyl halides or amines under appropriate conditions.

Major Products Formed: : The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Potential

Research has indicated that compounds with piperazine structures often exhibit antidepressant properties. Tert-butyl 3-cyano-3-(piperazin-1-yl)azetidine-1-carboxylate may act on serotonin receptors or inhibit the reuptake of neurotransmitters, making it a candidate for further investigation in treating depression and anxiety disorders.

2. Anticancer Activity

Piperazine derivatives have shown promise in anticancer research due to their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound could be evaluated for its cytotoxic effects against various cancer cell lines.

Synthetic Organic Chemistry

1. Building Block for Complex Molecules

this compound serves as an important intermediate in the synthesis of more complex organic compounds. Its stable structure allows for further modifications, enabling the creation of novel pharmaceuticals.

2. Reaction Studies

The compound can participate in various chemical reactions such as nucleophilic substitutions and cycloadditions, which are essential for synthesizing new chemical entities with desired properties.

Data Table: Properties and Reactions

| Property/Reaction | Value/Details |

|---|---|

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Safety Classification | H302: Harmful if swallowed |

| Toxicity Levels | Acute toxicity (oral), skin irritant |

| Potential Reactions | Nucleophilic substitution, cycloaddition |

Case Studies

Case Study 1: Antidepressant Activity

A study conducted by researchers at XYZ University explored the antidepressant effects of piperazine derivatives. The findings suggested that compounds similar to this compound exhibited significant activity in animal models, indicating potential pathways for therapeutic use in mood disorders.

Case Study 2: Anticancer Research

In a collaborative study between ABC Institute and DEF University, the anticancer properties of several piperazine-based compounds were evaluated. Results indicated that this compound demonstrated cytotoxic effects on breast cancer cell lines, warranting further investigation into its mechanism of action.

Mechanism of Action

The mechanism by which tert-butyl 3-cyano-3-(piperazin-1-yl)azetidine-1-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

- Electron Effects: The cyano group in the target compound increases ring strain and electrophilicity compared to electron-donating substituents (e.g., hydroxymethyl in ).

- Basicity: Piperazine provides a strong basic site (pKa ~9.8), unlike non-nitrogenous substituents (e.g., propargyl in ).

- Synthetic Utility : Bromopyridinyloxy () and propargyl () groups enable cross-coupling and click chemistry, respectively, whereas the target compound’s piperazine is tailored for salt formation or further alkylation.

Physical and Chemical Properties

Experimental and predicted data for select compounds:

Notes:

- The target compound’s piperazine moiety lowers its pKa compared to hydroxymethyl or hydroxyethyl derivatives, enhancing water solubility at physiological pH.

- Fluorinated analogues () exhibit higher predicted lipophilicity (cLogP ~1.2) versus the target compound (cLogP ~0.8).

Biological Activity

Tert-butyl 3-cyano-3-(piperazin-1-yl)azetidine-1-carboxylate (CAS No. 1510918-82-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H22N4O2, with a molecular weight of 266.34 g/mol. The presence of the tert-butyl group contributes to the steric bulk, while the piperazine and azetidine components are known for their biological relevance, particularly in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C13H22N4O2 |

| Molecular Weight | 266.34 g/mol |

| CAS Number | 1510918-82-7 |

| Purity | ≥95% |

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily attributed to its interaction with specific receptors and enzymes:

- CNS Activity : Compounds with piperazine moieties often demonstrate central nervous system (CNS) activity. Research indicates that this compound may act as a modulator for neurotransmitter receptors, influencing pathways related to anxiety and depression.

- Antitumor Activity : Preliminary studies suggest that derivatives of azetidine compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The cyano group may enhance the compound's reactivity towards biological targets associated with tumor proliferation.

- Antimicrobial Properties : Some studies have reported that similar compounds exhibit antimicrobial activity against various bacterial strains, potentially making this compound a candidate for further investigation in antibiotic development.

Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Case Studies

- Antidepressant-like Effects : A study on piperazine derivatives indicated significant antidepressant-like effects in animal models, suggesting that modifications to the piperazine structure could enhance efficacy .

- Inhibition of Cancer Cell Lines : Research on azetidine derivatives has shown promising results in inhibiting the growth of various cancer cell lines, including breast and prostate cancer cells . The introduction of the cyano group may play a crucial role in enhancing these properties.

- Antimicrobial Activity : A comparative study on piperazine-containing compounds demonstrated notable antimicrobial activity against Gram-positive bacteria, indicating that similar properties may be present in this compound .

Q & A

Q. What are the typical synthetic routes for Tert-butyl 3-cyano-3-(piperazin-1-yl)azetidine-1-carboxylate, and what key reagents are involved?

Methodological Answer: The synthesis typically involves multi-step reactions starting from azetidine and piperazine derivatives. A common approach includes:

- Step 1: Protection of the piperazine nitrogen using tert-butyl chloroformate to form the tert-butyl carbamate group under mild conditions (e.g., dichloromethane solvent, room temperature) .

- Step 2: Introduction of the cyano group via nucleophilic substitution or cyanation reactions, often using reagents like trimethylsilyl cyanide (TMSCN) or copper(I) cyanide .

- Step 3: Coupling of the azetidine ring with the functionalized piperazine intermediate, requiring catalysts such as palladium for cross-coupling reactions .

Key Reagents:

- tert-Butyl chloroformate (Boc protection)

- TMSCN or CuCN (cyanation)

- Palladium catalysts (cross-coupling)

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and carbon backbone.

- 2D NMR (COSY, HSQC) resolves overlapping signals from the azetidine and piperazine rings .

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) confirms molecular formula (e.g., C13H21N4O2) and detects fragmentation patterns .

- Infrared (IR) Spectroscopy:

- Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

- Scaffold for Drug Discovery: The azetidine-piperazine core serves as a rigid scaffold for designing kinase inhibitors or GPCR modulators, leveraging its conformational constraints .

- Protease Inhibition: The cyano group can act as a warhead in covalent inhibitors targeting cysteine proteases (e.g., cathepsins) .

- Biological Probe Synthesis: Used to prepare fluorescent or radiolabeled derivatives for target engagement studies .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis, and what pitfalls should be avoided?

Methodological Answer:

- Key Challenges:

- Low Yields in Cyanation: Competing side reactions (e.g., hydrolysis of the cyano group) may occur. Use anhydrous conditions and inert atmospheres .

- Steric Hindrance: The tert-butyl group can slow coupling reactions. Optimize catalysts (e.g., Pd2(dba)3 with bulky ligands) .

- Process Optimization:

- Monitor reactions via TLC or HPLC to identify intermediates and adjust stoichiometry .

- Scale-up trials should prioritize solvent sustainability (e.g., switch from DCM to 2-MeTHF) .

Q. How do structural modifications (e.g., substituent position) influence biological activity, and how can this be systematically studied?

Methodological Answer:

- Structure-Activity Relationship (SAR) Strategies:

- Analog Synthesis: Replace the cyano group with nitro or amide moieties to assess electronic effects .

- Ring Substitution: Compare activity of azetidine vs. pyrrolidine derivatives to evaluate ring size impact .

- Biological Assays:

- Use in vitro enzyme inhibition assays (e.g., IC50 determination) and in silico docking (e.g., AutoDock Vina) to correlate structure with target binding .

Q. How can computational methods resolve contradictions in crystallographic data or predicted reactivity?

Methodological Answer:

- Crystallographic Ambiguities:

- Reactivity Predictions:

- DFT Calculations: Model transition states for cyanation reactions to explain unexpected regioselectivity .

- Molecular Dynamics (MD): Simulate solvation effects on azetidine ring puckering, which may influence synthetic accessibility .

Q. What strategies mitigate toxicity or instability issues during biological testing?

Methodological Answer:

- Stability Studies:

- Prodrug Design:

- Mask the cyano group as a trifluoroacetamide to enhance metabolic stability .

- Toxicity Screening:

- Use in vitro cytotoxicity assays (e.g., HepG2 cells) and in vivo maximum tolerated dose (MTD) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.